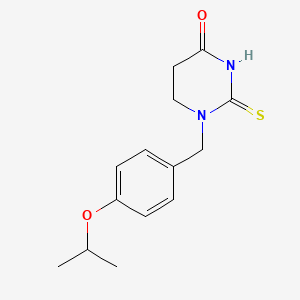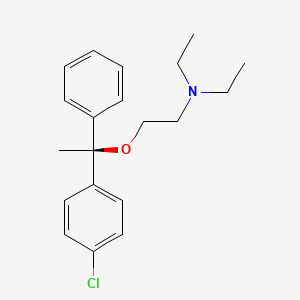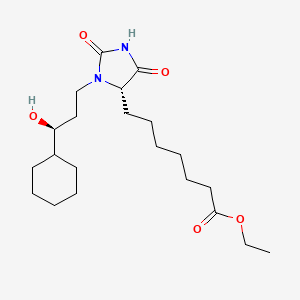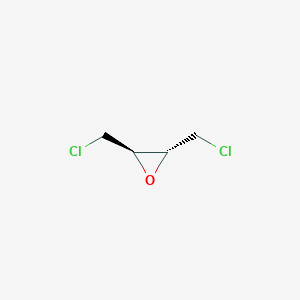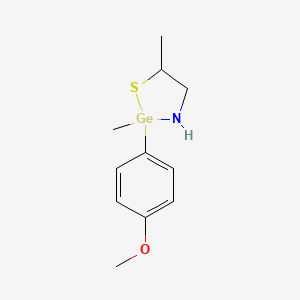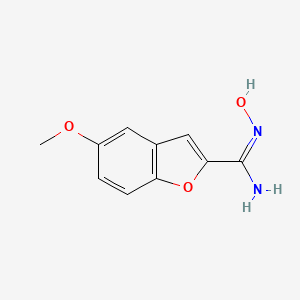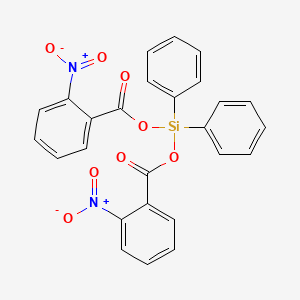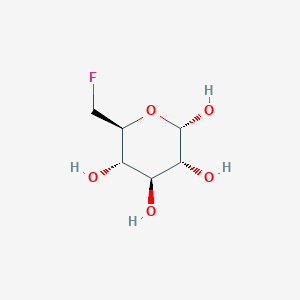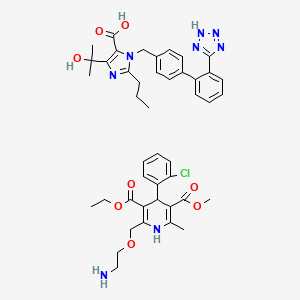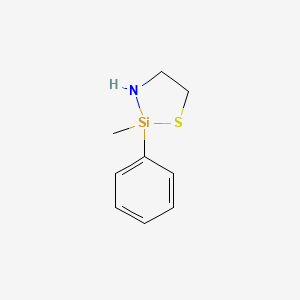
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthoquinone core through cyclization of appropriate precursors.
Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.
Oxidation: Oxidation of intermediate compounds to achieve the desired quinone structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, naphthoquinones are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the thioether and hydroxyethyl groups may enhance its biological activity.
Medicine
In medicinal chemistry, derivatives of naphthoquinones are investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, naphthoquinones are used in the production of dyes, pigments, and other materials. Their redox properties make them suitable for applications in electronic devices and sensors.
作用機序
The mechanism of action of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Redox Reactions: Modulation of cellular redox states.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Signal Transduction: Interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Naphthoquinone: A simpler analog with similar redox properties.
Thioethers: Compounds containing sulfur atoms bonded to carbon atoms.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups that enhance solubility and reactivity.
Uniqueness
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether and hydroxyethyl groups may enhance its reactivity and biological activity compared to simpler analogs.
特性
CAS番号 |
125219-99-0 |
|---|---|
分子式 |
C15H18O5S2 |
分子量 |
342.4 g/mol |
IUPAC名 |
8-(2-hydroxyethylsulfanyl)-4-methyl-3,3-dioxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C15H18O5S2/c1-8-6-10-11(17)7-12(21-4-3-16)14(18)13(10)9-2-5-22(19,20)15(8)9/h7,9-10,13,16H,2-6H2,1H3 |
InChIキー |
YLAIEDGGORRJRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


